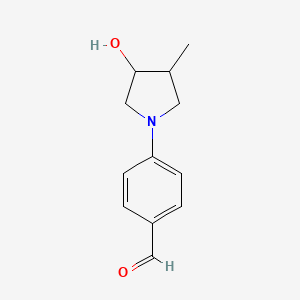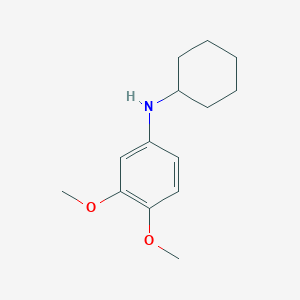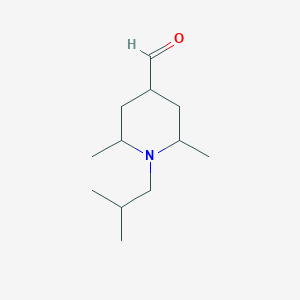![molecular formula C9H6F2N2S B13194298 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13194298.png)
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains a pyridine ring substituted with a thiazole ring, which is further substituted with a difluoromethyl group. The presence of the difluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine typically involves the introduction of the difluoromethyl group into the thiazole ring, followed by the coupling of the thiazole ring with the pyridine ring. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process includes N-alkylation by ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These processes may utilize metal-catalyzed cross-coupling reactions or transition-metal-free strategies to introduce the difluoromethyl group into the thiazole ring. The coupling of the thiazole ring with the pyridine ring is then achieved through various established organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated thiazole-pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine or thiazole rings .
Applications De Recherche Scientifique
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, enhancing the compound’s binding affinity and specificity. The thiazole ring can interact with various biological targets, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine include:
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine-N-oxide, used in quorum sensing inhibitors.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Important in the agrochemical industry for its antifungal properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a difluoromethyl group, a thiazole ring, and a pyridine ring. This combination imparts distinct physicochemical properties, making it valuable in a broader range of applications, from medicinal chemistry to material sciences .
Propriétés
Formule moléculaire |
C9H6F2N2S |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C9H6F2N2S/c10-8(11)9-13-5-7(14-9)6-2-1-3-12-4-6/h1-5,8H |
Clé InChI |
JLIVOCOHMIPJTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CN=C(S2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




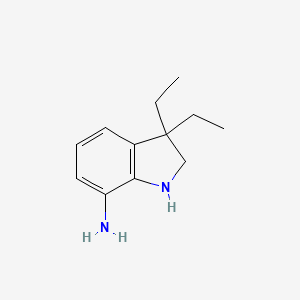
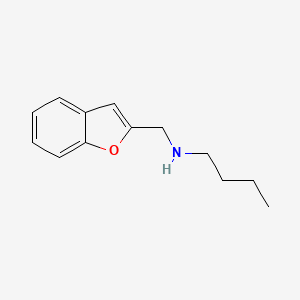

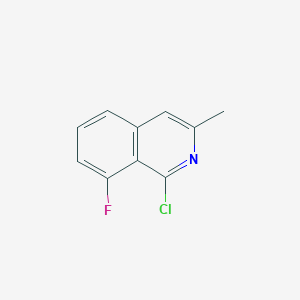
![tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate](/img/structure/B13194262.png)

